molecular formula C13H18N2O B8389067 1-Acetyl-2-(4-aminobenzyl)pyrrolidine

1-Acetyl-2-(4-aminobenzyl)pyrrolidine

Cat. No. B8389067
M. Wt: 218.29 g/mol
InChI Key: YGLRUXFYJZTJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279918

Procedure details

Hydrogenate 3.3 g of 1-acetyl-2-(4-nitrobenzyl)pyrrolidine with platinum/hydrogen in ethanol. Filter the catalyst from the hydrogenated product and concentrate the filtrate to obtain the title compound as a yellowish liquid.
Name
1-acetyl-2-(4-nitrobenzyl)pyrrolidine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
platinum hydrogen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)(=[O:3])[CH3:2]>C(O)C.[Pt].[H][H]>[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[CH2:9][C:10]1[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
1-acetyl-2-(4-nitrobenzyl)pyrrolidine
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)N1C(CCC1)CC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
platinum hydrogen
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt].[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the catalyst from the hydrogenated product
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(CCC1)CC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.